2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
Description
Properties
IUPAC Name |
2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZREWFCOGDFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid typically involves the reaction of cyclohexane-1-carboxylic acid with 4-iodoaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxylic acids to alcohols.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Reduction Products: Reduction of the carboxylic acid group yields the corresponding alcohol.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 2-[(4-Iodophenyl)carbamoyl]cyclohexane-1-carboxylic acid are being explored as modulators for various receptors, particularly in cardiovascular diseases. For instance, derivatives of cyclohexane carboxylic acids have shown efficacy as RXFP1 modulators, which are relevant in treating heart failure .
Anticancer Potential
The structural characteristics of this compound may confer anticancer properties. The iodophenyl group is known to enhance biological activity through various mechanisms, including the inhibition of tumor growth and metastasis. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound could also exhibit similar effects .
Synthesis of Novel Therapeutics
The synthesis of derivatives based on this compound has been reported, focusing on modifying the carbamoyl and carboxylic acid groups to enhance pharmacokinetic properties. These modifications can lead to improved solubility and bioavailability, making them suitable candidates for drug development .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Implications
- Iodine’s Role : The iodine atom’s polarizability enhances binding in thyroid hormone receptors or iodine-scavenging enzymes, as seen in molecular docking studies using tools like AutoDock Vina .
- Trade-offs : Higher molecular weight and lipophilicity may limit bioavailability, necessitating formulation optimization.
- Safety : While specific data for the iodine analog is lacking, bromo and fluoro analogs show standard first-aid measures (e.g., skin/eye rinsing), suggesting similar handling protocols .
Biological Activity
2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic acid, with the chemical formula and CAS number 250725-70-3, is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 4-iodophenylcarbamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for various pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The iodine atom in the compound enhances its binding affinity and specificity, which can modulate the activity of these targets. The compound's structure allows it to participate in various biochemical pathways, making it a candidate for further research in drug development.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating the cell growth inhibitory activity of related compounds, several derivatives showed IC50 values ranging from 0.15 to 0.24 μM, indicating potent antiproliferative properties .
Case Studies
- MDM2 Inhibition : In a study focusing on MDM2 inhibitors, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in xenograft models. One compound demonstrated significant tumor regression at doses of 100 mg/kg, highlighting the potential of this class of compounds in cancer therapy .
- ACE Inhibition : Another study explored the biological activity of carboxylic acid derivatives as angiotensin-converting enzyme (ACE) inhibitors. Although specific data on this compound was not detailed, related compounds showed varying degrees of inhibition, with some achieving IC50 values as low as 0.011 μM .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 2-[(4-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid | Bromine | ~0.20 | Moderate |
| 2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid | Chlorine | ~0.25 | Moderate |
| 2-[(4-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid | Fluorine | ~0.30 | Moderate |
| This compound | Iodine | <0.15 | High |
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of cyclohexane-1-carboxylic acid with 4-iodoaniline using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually performed in dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid?
- Methodological Answer : Use personal protective equipment (PPE) including face shields, safety glasses, and gloves. Work in a well-ventilated area, and avoid inhalation or skin contact. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. Consult a physician immediately and provide the Safety Data Sheet (SDS) for reference .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the cyclohexane backbone and carbamoyl group via H and C NMR.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) : Verify molecular weight (expected: ~389 g/mol, based on similar iodophenyl derivatives) .
Q. What storage conditions optimize the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Monitor for decomposition via periodic HPLC analysis, especially if exposed to moisture or elevated temperatures .
Advanced Research Questions
Q. How can discrepancies in solubility data across studies be resolved?
- Methodological Answer : Conduct systematic solubility tests in polar (e.g., DMSO, water) and nonpolar solvents (e.g., cyclohexane) at controlled temperatures (25°C, 37°C). Compare results against structurally analogous compounds (e.g., 4,4-difluorocyclohexanecarboxylic acid, which shows pH-dependent solubility) to identify outliers. Replicate experiments under standardized conditions to minimize variability .
Q. What computational strategies predict the reactivity of the carbamoyl group under varying pH?
- Methodological Answer : Use density functional theory (DFT) to model the compound’s electronic structure. Focus on the carbamoyl group’s nucleophilic susceptibility at acidic (protonated amine) vs. alkaline (deprotonated carboxylic acid) conditions. Validate predictions with experimental kinetics (e.g., hydrolysis rates in buffered solutions) .
Q. How can researchers study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) in real time.
- X-ray Crystallography : Resolve 3D structures of target-ligand complexes.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding. Reference pharmacopeial standards (e.g., USP guidelines) for assay validation .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., IR peaks) be addressed?
- Methodological Answer : Compare experimental IR spectra with databases (e.g., NIST Chemistry WebBook) for cyclohexane-carboxylic acid derivatives. Check for artifacts (e.g., moisture absorption in KBr pellets) and repeat measurements under anhydrous conditions. Cross-validate with Raman spectroscopy for vibrational mode consistency .
Experimental Design Considerations
Q. What synthetic routes are optimal for introducing the 4-iodophenyl carbamoyl moiety?
- Methodological Answer : Use Ullmann coupling or HATU-mediated amidation to attach the 4-iodophenyl group to the cyclohexane-carboxylic acid core. Monitor reaction progress via TLC (R ~0.3 in ethyl acetate/hexane). Purify via silica gel chromatography, and confirm yield via gravimetric analysis (>70% expected) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
